N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide
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Overview
Description
N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including a thiophene ring, an oxadiazole ring, and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a nitrile oxide.
Thiophene ring introduction: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative of thiophene and a halogenated precursor.
Coupling with isonicotinamide: The final step involves coupling the oxadiazole-thiophene intermediate with isonicotinamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenated derivatives and strong bases or acids can facilitate substitution reactions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent due to its heterocyclic structure.
Materials Science: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-{2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide: Similar structure but with an acetamide group instead of isonicotinamide.
N-{2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide: Contains a benzamide group, offering different chemical properties and applications.
Uniqueness
N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide is unique due to its combination of a thiophene ring, an oxadiazole ring, and an isonicotinamide moiety. This unique structure provides a distinct set of chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
1119423-45-8 |
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Molecular Formula |
C18H12N4O2S |
Molecular Weight |
348.4g/mol |
IUPAC Name |
N-[2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H12N4O2S/c23-17(12-7-9-19-10-8-12)20-14-5-2-1-4-13(14)18-21-16(22-24-18)15-6-3-11-25-15/h1-11H,(H,20,23) |
InChI Key |
HBRGWMZADGEQDI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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